molecular formula C6H8ClN3S B12918968 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione CAS No. 61457-04-3

5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione

Cat. No.: B12918968
CAS No.: 61457-04-3
M. Wt: 189.67 g/mol
InChI Key: FWSHLHPWAXPSGJ-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione typically involves the reaction of 2-ethylpyrimidine-4(1H)-thione with chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Condensation Reactions: The amino group at the 5-position can participate in condensation reactions with aldehydes and ketones to form imines and Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.

    Condensation Reactions: Products include imines and Schiff bases.

Scientific Research Applications

5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-chloro-2-methylpyrimidine-4(1H)-thione
  • 5-Amino-6-chloro-2-phenylpyrimidine-4(1H)-thione
  • 5-Amino-6-chloro-2-isopropylpyrimidine-4(1H)-thione

Uniqueness

5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.

Properties

CAS No.

61457-04-3

Molecular Formula

C6H8ClN3S

Molecular Weight

189.67 g/mol

IUPAC Name

5-amino-6-chloro-2-ethyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H8ClN3S/c1-2-3-9-5(7)4(8)6(11)10-3/h2,8H2,1H3,(H,9,10,11)

InChI Key

FWSHLHPWAXPSGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=S)C(=C(N1)Cl)N

Origin of Product

United States

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